molecular formula C25H48ClNO B3038208 BenzylcetyldiMethylaMMoniuM Chloride Hydrate CAS No. 805244-02-4

BenzylcetyldiMethylaMMoniuM Chloride Hydrate

Cat. No. B3038208
CAS RN: 805244-02-4
M. Wt: 414.1 g/mol
InChI Key: AJQWOUVFEBQHAN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BenzylcetyldiMethylaMMoniuM Chloride Hydrate, also known as BAC-C16, is a compound with the molecular formula C25H48ClNO . It is a cationic surfactant that possesses intrinsic antimicrobial activity .


Molecular Structure Analysis

The molecular structure of BenzylcetyldiMethylaMMoniuM Chloride Hydrate consists of a long hydrocarbon chain attached to a quaternary nitrogen atom. The nitrogen atom is also bonded to a benzyl group and two methyl groups . The InChI string of the compound is InChI=1S/C25H46N.ClH.H2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25;;/h17-19,21-22H,4-16,20,23-24H2,1-3H3;1H;1H2/q+1;;/p-1 .


Physical And Chemical Properties Analysis

BenzylcetyldiMethylaMMoniuM Chloride Hydrate has a molecular weight of 414.1 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 17 . The exact mass and monoisotopic mass of the compound are 413.3424428 g/mol .

Scientific Research Applications

  • Microemulsion and pH Value Effects Benzylcetyldimethylammonium chloride forms water-in-oil microemulsions, impacting the apparent pKa values of hydrophilic indicators. This effect varies with the structure of buffers and molar ratios of water to surfactant, demonstrating the surfactant’s role in modifying chemical environments and reactions in microemulsions (Vieira & Seoud, 1989).

  • Corrosion Inhibition The compound shows effectiveness as a corrosion inhibitor for iron in environments like sodium chloride solutions. It impacts the anodic reaction and is especially effective at low temperatures. Its inhibition characteristics can be understood through thermodynamics and its structure (Zvauya & Dawson, 1994).

  • Ion-Exchange Resin and Ionic Properties Studies on the densities and viscosities of benzyltrialkylammonium chlorides in aqueous solutions contribute to understanding ion pair association constants and the hydrophobic hydration of these compounds. This is relevant for applications in ion-exchange resins and their interaction with different ions (Owens, Guarilloff, & Kurucsev, 1995).

  • Interface Polarity in Reversed Micelles The polarity at the interface of benzylcetyldimethylammonium chloride micelles in various solvents has been investigated. This research is significant for understanding the micellar environments in anionic, cationic, and nonionic systems, which is crucial for applications ranging from pharmaceuticals to material science (Correa, Biasutti, & Silber, 1996).

  • Adsorptive Removal in Water Treatment The adsorptive removal of benzylcetyldimethylammonium chloride from aqueous solutions onto activated carbon cloth has been studied, providing insights into the efficiency and mechanisms of water purification processes (Duman & Ayranci, 2010).

  • Ionic Liquids in Cellulose Functionalization The use of benzylcetyldimethylammonium chloride as a solvent for cellulose in ionic liquids demonstrates its role in polymer science, specifically in the synthesis of cellulose derivatives (Heinze, Schwikal, & Barthel, 2005).

  • Advanced Oxidation Processes Research on the degradation of benzylcetyldimethylammonium chloride through advanced oxidation processes like UV/chlorine treatment reveals its environmental fate and treatment strategies for micropollutants (Huang et al., 2017).

  • Anion Exchange Membranes Investigations into cross-linked polymers containing benzylcetyldimethylammonium chloride show its potential in developing anion exchange membranes, relevant for electrochemical applications and fuel cell technologies (Disabb-Miller et al., 2013).

  • Electrochemical Properties Studies on the electrochemical properties of benzyl-substituted ammonium ionic liquids, including benzylcetyldimethylammonium chloride, have implications for their use in applications like sodium batteries (Kim, Lang, & Kohl, 2005).

  • Gas Chromatography Applications The use of benzylcetyldimethylammonium chloride in organic molten salt phases for gas chromatography demonstrates its utility in analytical chemistry for separating a wide range of compounds (Poole et al., 1984).

Safety and Hazards

BenzylcetyldiMethylaMMoniuM Chloride Hydrate is considered toxic and is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

BenzylcetyldiMethylaMMoniuM Chloride Hydrate has been used in research studies, for example, as a toxicant in a study on the oxygen consumption rate of Caenorhabditis elegans . Its future use may continue to be in research and potentially in the development of antimicrobial agents due to its intrinsic antimicrobial activity .

properties

IUPAC Name

benzyl-hexadecyl-dimethylazanium;chloride;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H46N.ClH.H2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25;;/h17-19,21-22H,4-16,20,23-24H2,1-3H3;1H;1H2/q+1;;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQWOUVFEBQHAN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H48ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

BenzylcetyldiMethylaMMoniuM Chloride Hydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BenzylcetyldiMethylaMMoniuM Chloride Hydrate
Reactant of Route 2
Reactant of Route 2
BenzylcetyldiMethylaMMoniuM Chloride Hydrate
Reactant of Route 3
Reactant of Route 3
BenzylcetyldiMethylaMMoniuM Chloride Hydrate
Reactant of Route 4
Reactant of Route 4
BenzylcetyldiMethylaMMoniuM Chloride Hydrate
Reactant of Route 5
Reactant of Route 5
BenzylcetyldiMethylaMMoniuM Chloride Hydrate
Reactant of Route 6
Reactant of Route 6
BenzylcetyldiMethylaMMoniuM Chloride Hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.